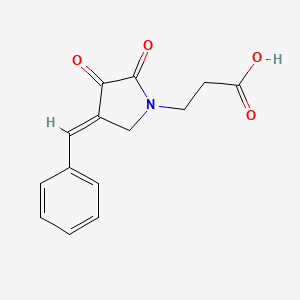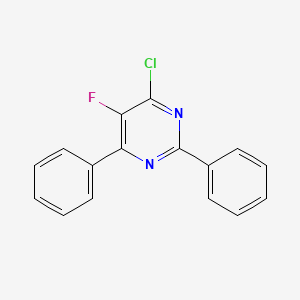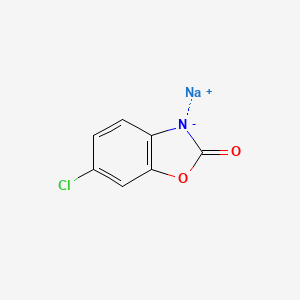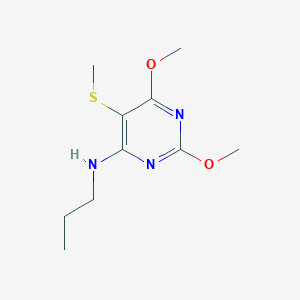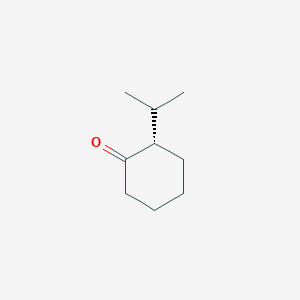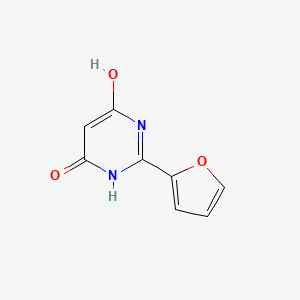
2-(2-Furyl)pyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furyl)pyrimidine-4,6-diol is an organic compound characterized by a pyrimidine ring substituted with a furyl group at the 2-position and hydroxyl groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furyl)pyrimidine-4,6-diol typically involves the condensation of furfural with appropriate pyrimidine precursors under controlled conditions. One common method includes the reaction of furfural with 2-aminopyrimidine in the presence of a base such as sodium hydroxide, followed by oxidation to introduce the hydroxyl groups at the 4 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Furyl)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated pyrimidine derivative.
Substitution: The furyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-(2-furyl)pyrimidine-4,6-dione.
Reduction: Formation of 2-(2-furyl)pyrimidine.
Substitution: Formation of 2-(2-halofuryl)pyrimidine-4,6-diol.
Wissenschaftliche Forschungsanwendungen
2-(2-Furyl)pyrimidine-4,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 2-(2-Furyl)pyrimidine-4,6-diol exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial metabolic pathways. The compound’s electronic properties are attributed to its conjugated π-system, which facilitates charge transfer processes.
Vergleich Mit ähnlichen Verbindungen
4,6-Di(2-furyl)pyrimidine: Similar structure but with two furyl groups, enhancing its electronic properties.
2-(Dimethylamino)pyrimidine-4,6-diol: Substituted with a dimethylamino group, altering its chemical reactivity and biological activity.
6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol: Contains a fluorine atom, which can significantly affect its chemical and physical properties.
Uniqueness: 2-(2-Furyl)pyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
89508-87-2 |
|---|---|
Molekularformel |
C8H6N2O3 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
2-(furan-2-yl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6N2O3/c11-6-4-7(12)10-8(9-6)5-2-1-3-13-5/h1-4H,(H2,9,10,11,12) |
InChI-Schlüssel |
BTVLIKJDLVDFOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NC(=CC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








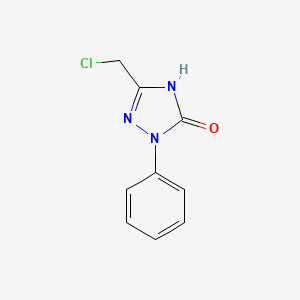
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
